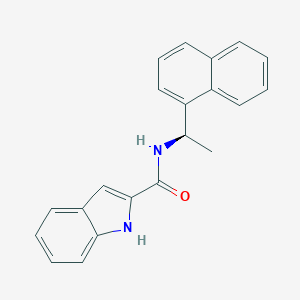
Calindol Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amides are fundamental functional groups in organic chemistry, crucial in biochemical and chemical systems. Their synthesis, molecular structure, chemical reactions, and properties are widely studied for their applications in various domains, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of amides can be achieved through direct acylation of primary amines with alcohols, producing amides and molecular hydrogen without the need for stoichiometric coupling reagents or harsh conditions. Microwave-assisted methods and metal-catalyzed processes, including the use of ruthenium complexes and palladium catalysis, have been developed to facilitate efficient and environmentally friendly amide bond formation (Gunanathan, Ben‐David, & Milstein, 2007); (Poondra & Turner, 2005).
Molecular Structure Analysis
The molecular structure of amides involves a carbonyl group (C=O) directly bonded to a nitrogen atom (N). This configuration imparts amides with unique physical and chemical properties, such as enhanced stability and the ability to engage in hydrogen bonding, significantly influencing their solubility and reactivity.
Chemical Reactions and Properties
Amides participate in various chemical reactions, including transamidation and hydrolysis, under specific conditions. These reactions can be influenced by the presence of catalysts and the nature of the substituents on the nitrogen and carbonyl carbon atoms. The chemoselectivity, stability, and reaction pathways of amides are subjects of ongoing research, aiming to develop more efficient and selective synthetic methods (Li et al., 2019).
将来の方向性
While specific future directions for Calindol Amide are not mentioned in the search results, there is ongoing research in the field of amides. For instance, there is interest in the development of new and more sustainable syntheses of amides using electrosynthesis . Additionally, there is research into the transamidation of unactivated amides .
作用機序
Target of Action
Calindol Amide primarily targets the Calcium-sensing receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body . It is involved in various physiological processes, including the regulation of parathyroid hormone secretion, renal calcium reabsorption, and bone metabolism .
Mode of Action
Calindol Amide acts as a positive allosteric modulator (PAM) of the CaSR . Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (primary) site. Positive allosteric modulators enhance the receptor’s response to its natural ligand, in this case, calcium . By enhancing the sensitivity of CaSR to calcium, Calindol Amide can effectively regulate calcium homeostasis in the body .
Biochemical Pathways
The activation of CaSR by Calindol Amide triggers phosphatidylinositol (PI)-intracellular calcium signaling . This signaling pathway plays a key role in various cellular processes, including cell proliferation
Pharmacokinetics
Like other amides, it is expected to be well-absorbed and extensively metabolized, primarily in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Calindol Amide and their impact on its bioavailability remain to be elucidated.
Result of Action
The activation of CaSR by Calindol Amide can lead to various molecular and cellular effects, depending on the specific cellular context. For instance, in some cell types, it can stimulate cell proliferation . The exact molecular and cellular effects of Calindol Amide’s action are subject to ongoing research.
特性
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462083 |
Source


|
| Record name | Calindol Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calindol Amide | |
CAS RN |
374933-28-5 |
Source


|
| Record name | Calindol Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



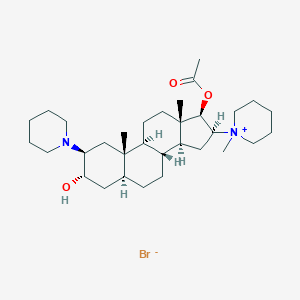

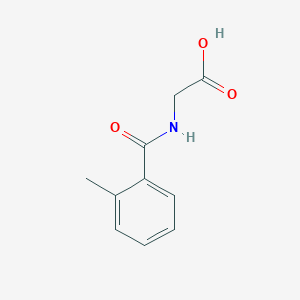

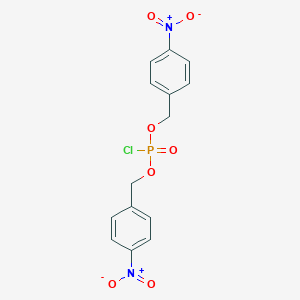

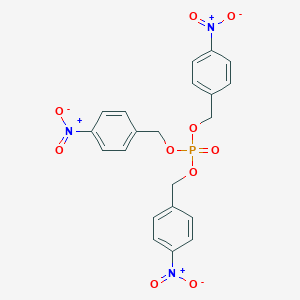
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)


